molecular formula C14H11N3O2S2 B3001267 N-(5-methylthiazol-2-yl)-4-(thiazol-2-yloxy)benzamide CAS No. 2034322-29-5

N-(5-methylthiazol-2-yl)-4-(thiazol-2-yloxy)benzamide

Cat. No. B3001267
CAS RN: 2034322-29-5
M. Wt: 317.38
InChI Key: YUZRZBZDYUWEMX-UHFFFAOYSA-N
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Description

“N-(5-methylthiazol-2-yl)-4-(thiazol-2-yloxy)benzamide” is a chemical compound that contains a benzamide group and thiazole rings. Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. Benzamides are a type of amides that are derived from benzoic acid. They have a wide range of applications in the field of medicine and pharmacology .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group attached to a thiazole ring. The thiazole ring would likely contribute to the compound’s aromaticity, while the amide group could participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could increase its polarity and solubility in water .

Scientific Research Applications

Materials Science Gelation Behavior Studies

The synthesis and characterization of N-(5-methylthiazol-2-yl)-4-(thiazol-2-yloxy)benzamide derivatives have been investigated for their gelation behavior. This suggests potential applications in materials science, particularly in understanding the role of methyl functionality and non-covalent interactions in gel formation .

Pharmacology Therapeutic Agent Development

Benzamide derivatives, including those similar to N-(5-methylthiazol-2-yl)-4-(thiazol-2-yloxy)benzamide, have been recommended as potential inhibitors for various biological targets such as EGFR and erbB2. They also show promise as antitumor, anti-Alzheimer, antidiabetic, antiparasitic, antimicrobial, and antimalarial agents .

Chemical Synthesis Intermediate Applications

These compounds are important intermediates in the synthesis of dyes and polymers. They have been used in chemosensing, fluorescence applications, and as ligands for asymmetric catalysis .

Biochemistry Proteomics Research

Related compounds have been used in proteomics research, suggesting that N-(5-methylthiazol-2-yl)-4-(thiazol-2-yloxy)benzamide could also be relevant in this field for studying protein interactions and functions .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many benzamide derivatives are used as antipsychotic drugs, while thiazoles are found in many important drugs and natural products .

Safety and Hazards

As with any chemical compound, handling “N-(5-methylthiazol-2-yl)-4-(thiazol-2-yloxy)benzamide” would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices .

Future Directions

The study of benzamide and thiazole derivatives is a very active area of research, particularly in the field of medicinal chemistry. Future research could explore the potential biological activities of this compound and its derivatives .

properties

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S2/c1-9-8-16-13(21-9)17-12(18)10-2-4-11(5-3-10)19-14-15-6-7-20-14/h2-8H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZRZBZDYUWEMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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